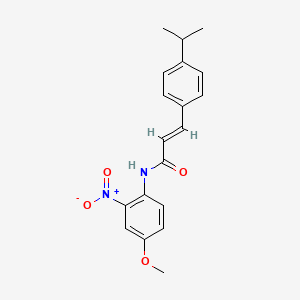

3-(4-isopropylphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including compounds similar to 3-(4-isopropylphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, involves intricate organic synthesis techniques. These methods often employ catalytic systems or controlled polymerization techniques for the synthesis of well-defined polymers. For instance, controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have been utilized for synthesizing polymers with precise molecular weights and structures, indicating the potential approach for synthesizing the discussed compound (Convertine et al., 2004).

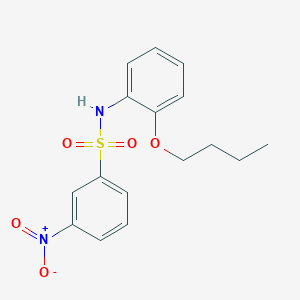

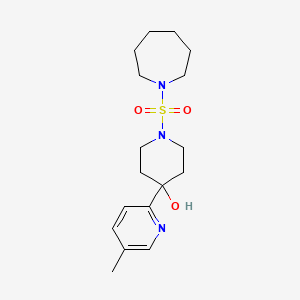

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is characterized by spectroscopic techniques like FT-IR, NMR, and X-ray crystallography. Studies on similar compounds have demonstrated the utility of density functional theory (DFT) for predicting structural and spectroscopic properties, offering insights into the molecular conformation, vibrational frequencies, and electronic transitions of these molecules. This theoretical approach complements experimental findings and provides a comprehensive understanding of the molecule's structure (Abdullah M. Asiri et al., 2011).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, including polymerization, copolymerization with other monomers, and interactions with nucleophiles. The presence of acrylamide functional groups allows for the formation of polymers with interesting properties, such as temperature sensitivity and biodegradability. The incorporation of different substituents can further modulate these properties, making them suitable for applications in drug delivery systems and materials science (Galperin et al., 2013).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, phase transition temperatures, and thermal stability, are crucial for their practical applications. Polymers based on N-isopropyl acrylamide, for instance, exhibit thermoresponsive behavior, which is highly relevant for biomedical applications. Studies have shown that modifications in the polymer structure can lead to variations in critical solution temperatures and hydrophobicity, affecting their behavior in biological environments (Hui Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity, polymerization behavior, and interactions with other molecules, are influenced by the specific functional groups present in the molecule. Controlled polymerization methods, such as RAFT, have been employed to synthesize polymers with defined chemical properties, highlighting the potential for designing materials with targeted functionalities (Friedberger et al., 2012).

Applications De Recherche Scientifique

Polymerization and Controlled Radical Polymerization

Research into controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, offers a pathway to synthesize thermoresponsive polymers with precise control over their properties. These methods enable the creation of polymers like poly(N-isopropyl acrylamide), which have applications in drug delivery systems due to their temperature-sensitive behavior (Convertine et al., 2004).

Corrosion Inhibition

Acrylamide derivatives have been studied for their efficacy as corrosion inhibitors, particularly for metals like copper in acidic solutions. These studies reveal how specific acrylamide derivatives can serve as effective mixed-type inhibitors, highlighting their potential in protecting metals from corrosion in various industrial applications (Abu-Rayyan et al., 2022).

Thermoresponsive Polymers

The synthesis of new acrylamide monomers bearing specific functional groups can lead to polymers whose solubility in water can be reversibly adjusted by stimuli such as pH and CO2. These thermoresponsive homopolymers have wide-ranging applications, from environmental to biomedical fields, due to their ability to respond to external stimuli (Jiang et al., 2014).

Heavy Metal Ion Removal from Aqueous Media

Hydrogels synthesized from acrylamide and its derivatives demonstrate the capacity to absorb heavy metal ions from water, showcasing their utility in environmental cleanup and water treatment technologies. These materials not only remove pollutants but can also be converted into hybrid hydrogels with catalytic abilities, further enhancing their applicability in reducing environmental pollutants (Javed et al., 2018).

Polymerization Mechanism Insights

Studies on the polymerization of acrylamide monomers offer insights into the mechanisms of action, including the effects of various catalysts and conditions on the polymerization process. These insights are crucial for developing new materials with tailored properties for specific applications, ranging from industrial manufacturing to biomedical engineering (Friedberger et al., 2012).

Propriétés

IUPAC Name |

(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)20-17-10-9-16(25-3)12-18(17)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOXOZOGQBWQNH-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-methoxy-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)